molecular formula C8H9BrClNO B112845 2-Amino-1-(3-bromophenyl)ethanone hydrochloride CAS No. 61858-39-7

2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Cat. No.: B112845
CAS No.: 61858-39-7
M. Wt: 250.52 g/mol
InChI Key: UBJDGVBOZSLUCW-UHFFFAOYSA-N
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Description

2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H9BrClNO. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and an amino group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Scientific Research Applications

2-Amino-1-(3-bromophenyl)ethanone hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of “2-Amino-1-(3-bromophenyl)ethanone hydrochloride” is not specified in the available resources. As a biochemical used in proteomics research, it may be involved in various biological processes .

Future Directions

The future directions of “2-Amino-1-(3-bromophenyl)ethanone hydrochloride” are not specified in the available resources. Given its use in proteomics research, it may have potential applications in various areas of biological and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride typically involves the bromination of acetophenone followed by amination. One common method includes the bromination of acetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromoacetophenone is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-bromophenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-bromophenyl)ethanone hydrochloride
  • 2-Amino-1-(4-bromophenyl)ethanone hydrochloride
  • 2-Amino-1-(3-chlorophenyl)ethanone hydrochloride

Uniqueness

2-Amino-1-(3-bromophenyl)ethanone hydrochloride is unique due to the specific position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

2-amino-1-(3-bromophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJDGVBOZSLUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388591
Record name 2-amino-1-(3-bromophenyl)ethanone hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61858-39-7
Record name 61858-39-7
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Record name 2-amino-1-(3-bromophenyl)ethanone hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
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